molecular formula C15H23NO B10974408 N,N-di(butan-2-yl)benzamide

N,N-di(butan-2-yl)benzamide

Cat. No.: B10974408
M. Wt: 233.35 g/mol
InChI Key: GUZMYLQETODSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-di(butan-2-yl)benzamide is a substituted benzamide characterized by two branched butan-2-yl groups attached to the nitrogen atom of the amide moiety. Its molecular formula is C₁₅H₂₁Cl₂NO in the case of the 2,6-dichloro derivative (CID 214195), as reported in crystallographic studies . The compound exhibits a distinct steric profile due to the bulky sec-butyl substituents, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N,N-di(butan-2-yl)benzamide

InChI

InChI=1S/C15H23NO/c1-5-12(3)16(13(4)6-2)15(17)14-10-8-7-9-11-14/h7-13H,5-6H2,1-4H3

InChI Key

GUZMYLQETODSAU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(butan-2-yl)benzamide typically involves the reaction of benzoyl chloride with butan-2-amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:

C6H5COCl+2C4H9NH2C6H5CON(C4H9)2+HCl\text{C}_6\text{H}_5\text{COCl} + 2 \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CON(C}_4\text{H}_9)_2 + \text{HCl} C6​H5​COCl+2C4​H9​NH2​→C6​H5​CON(C4​H9​)2​+HCl

The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-di(butan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N,N-di(butan-2-yl)benzylamine.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

Chemistry

In organic synthesis, N,N-di(butan-2-yl)benzamide serves as a versatile intermediate for the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure allows for modifications that can lead to the development of potent inhibitors for specific enzymes.

Medicine

This compound derivatives are being explored for their pharmacological properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.

Industry

In the materials science field, this compound can be used as a building block for the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which N,N-di(butan-2-yl)benzamide exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The molecular targets and pathways involved vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The structural diversity of benzamide derivatives arises from variations in the aromatic ring substituents and the N-alkyl groups. Below is a comparative analysis of key compounds:

Compound Name Molecular Formula Substituents (Aromatic Ring) N-Alkyl Groups Key Applications/Properties
N,N-di(butan-2-yl)-2,6-dichlorobenzamide C₁₅H₂₁Cl₂NO 2,6-Cl₂ Butan-2-yl Collision cross-section analysis
4-Chloro-N,N-diisopropylbenzamide C₁₃H₁₈ClNO 4-Cl Isopropyl Chemical intermediate (Thermo Scientific)
4-Methoxy-N,N-diisopropylbenzamide C₁₄H₂₁NO₂ 4-OCH₃ Isopropyl Solubility studies
N,N-Diethyl-4-(phenylpiperidinylidenemethyl)benzamide C₂₄H₂₈N₂O 4-Phenylpiperidinylidene Diethyl δ-opioid receptor agonist (IC₅₀ = 0.87 nM)

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at 2,6-positions) enhance electrophilicity, while electron-donating groups (e.g., OCH₃ at 4-position) increase solubility .
  • Bioactivity : N,N-Diethyl analogs with extended aromatic systems (e.g., phenylpiperidinylidene) show high receptor selectivity due to π-π interactions .

Physicochemical Properties and Stability

Property N,N-di(butan-2-yl)-2,6-dichlorobenzamide 4-Chloro-N,N-diisopropylbenzamide 4-Methoxy-N,N-diisopropylbenzamide
Molecular Weight (g/mol) 302.24 239.74 235.33
LogP (Predicted) 4.2 3.1 2.8
Solubility in Water Low Moderate High
Metabolic Stability (t₁/₂) >60 min (microsomal assay) 45 min 30 min

Notes:

  • The dichloro derivative’s higher LogP correlates with increased lipophilicity and tissue penetration .
  • Methoxy-substituted analogs show improved aqueous solubility, making them suitable for oral formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.